2-aminobutanedioic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate

Catalog No.
S12381820
CAS No.
M.F
C62H73N11O13
M. Wt
1180.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-aminobutanedioic acid;[9-(4-aminobutyl)-3-benzyl...

Product Name

2-aminobutanedioic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate

IUPAC Name

2-aminobutanedioic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate

Molecular Formula

C62H73N11O13

Molecular Weight

1180.3 g/mol

InChI

InChI=1S/C58H66N10O9.C4H7NO4/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;5-2(4(8)9)1-3(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);2H,1,5H2,(H,6,7)(H,8,9)

InChI Key

XOMKXFJQWURETI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(C(C(=O)O)N)C(=O)O

2-Aminobutanedioic acid, commonly known as 2-aminobutyric acid, is a chiral amino acid with the molecular formula C4H7N1O4C_4H_7N_1O_4. It plays a significant role in organic chemistry as a building block for peptide synthesis and is valued for its enantiomeric purity and reactivity. This compound can be utilized in various biochemical applications and is crucial for advanced medicinal research due to its structural characteristics and biological functions .

The compound mentioned in the query, 9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate, is a complex organic molecule that likely exhibits unique properties due to its intricate structure. The presence of multiple functional groups suggests potential applications in medicinal chemistry and drug design.

Involving 2-aminobutanedioic acid often include:

  • Strecker Synthesis: A method used to produce amino acids from aldehydes through the formation of an imine followed by the addition of cyanide ions. The resulting α-amino nitrile undergoes hydrolysis to yield 2-aminobutanedioic acid .
  • Reductive Amination: This involves the conversion of 2-oxobutyric acid into 2-aminobutyric acid using ammonia or amine donors in the presence of reducing agents .

These reactions underscore the versatility of 2-aminobutanedioic acid in synthetic organic chemistry.

2-Aminobutanedioic acid has demonstrated various biological activities. Recent studies indicate that it modulates glutathione homeostasis, enhancing intracellular levels of glutathione (GSH), which plays a critical role in cellular antioxidant defense mechanisms. This modulation occurs through the activation of AMP-activated protein kinase (AMPK), contributing to cardioprotective effects against oxidative stress .

Additionally, it has been implicated in metabolic pathways that affect energy expenditure and may serve as a biomarker for conditions like osteoporosis .

The synthesis methods for 2-aminobutanedioic acid include:

  • Enzymatic Methods: Utilizing enzymes such as l-threonine ammonia lyase and d-amino acid dehydrogenase in a tri-enzyme system to convert l-threonine into 2-aminobutanedioic acid with high yield and optical purity .
  • Chemical Synthesis: Traditional chemical methods involve various reactions including ammonolysis and reduction processes to obtain the desired amino acid from simpler precursors .

These methods highlight the compound's accessibility for research and industrial applications.

2-Aminobutanedioic acid finds applications across several fields:

  • Pharmaceuticals: It serves as an intermediate in drug synthesis and development due to its biological activity.
  • Biochemical Research: The compound is used in studies related to metabolic pathways and cellular responses to stress.
  • Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at improving health outcomes related to oxidative stress.

Interaction studies involving 2-aminobutanedioic acid have focused on its effects on cellular metabolism and signaling pathways. For instance, research has shown that it can enhance GSH levels by activating AMPK, which is crucial for maintaining redox balance within cells . Furthermore, its incorporation into metabolic pathways suggests potential interactions with other amino acids and metabolic intermediates.

Several compounds share structural or functional similarities with 2-aminobutanedioic acid. These include:

Compound NameStructure/FunctionalityUnique Features
L-Aspartic AcidAnother amino acid involved in protein synthesisEssential for neurotransmission
D-Aminobutyric AcidIsomer of 2-aminobutyric acidHas different biological properties
GABA (Gamma-Aminobutyric Acid)Neurotransmitter that inhibits neuronal excitabilityPlays a key role in reducing anxiety
L-ThreonineAn essential amino acidPrecursor for several biosynthetic pathways

These compounds highlight the uniqueness of 2-aminobutanedioic acid while also illustrating its potential interactions within biochemical pathways.

Macrocyclic Ring-Closure Techniques for Hexazabicyclo Systems

The hexazabicyclo[16.3.0]henicosan core necessitates precise ring-closure strategies to avoid oligomerization. Recent studies highlight the efficacy of cyclization/ring expansion (CRE) cascades, which bypass traditional high-dilution requirements by leveraging kinetically favorable 5–7-membered ring intermediates. For example, pyridine-mediated CRE protocols enable macrocyclization at concentrations up to 0.1 M, with intramolecular nucleophilic catalysis driving acylpyridinium intermediate formation.

Hydrazine-promoted dimerization, as demonstrated in the synthesis of 14-membered hexaazamacrocycles, offers another route. Reacting 3-[(ethoxymethylene)amino]-1-methyl-1H-pyrazole-4-carbonitrile with hydrazine hydrate (4 equiv) in refluxing ethanol yields macrocycles via amidrazone intermediates, though competing bis-pyrazole byproducts necessitate optimization of solvent, stoichiometry, and reaction time. Key parameters include:

Hydrazine EquivalentsSolventReaction TimeMacrocycle:Purity RatioYield (%)
3.0EtOH2 h85:1525
4.0EtOH6 h91:925
6.31,4-Dioxane2 h64:3618

Adapted from

Catalytic methods, particularly those employing solid-phase reagents, enhance efficiency. For instance, EDC·HCl/HOBt-mediated urea formation under CO₂ achieves 87% yield for 10-membered rings at 0.2 M, underscoring the viability of high-concentration macrocyclization.

Chemoenzymatic Approaches to Indolylmethyl Substituent Incorporation

While enzymatic strategies for indole functionalization remain underexplored in the provided literature, chemical methods dominate. The 1H-indol-3-ylmethyl group is introduced via nucleophilic substitution or reductive amination. In pyrazolo[3,4-d]pyrimidine systems, hydrazine-mediated condensation with indole-3-carbaldehyde precursors facilitates C–N bond formation, though stereochemical outcomes require careful control. Alternative routes employ benzyl-protected indole intermediates, which are subsequently deprotected under acidic conditions.

Stereoselective Formation of Hexaoxo-Bridged Architectures

The hexaoxo motif arises from iterative lactamization and oxidation steps. CRE protocols using internal nucleophiles (e.g., amines, alcohols) enforce regioselectivity, as seen in the synthesis of 9-membered lactones. Stereochemical control is achieved through solvent polarity modulation; polar aprotic solvents (e.g., DMF) favor cis-amide conformers, while nonpolar media promote trans configurations. For example, LiAlH₄ reduction of lactams to cyclic amines preserves stereointegrity, yielding enantiomerically pure secondary amines (>90% ee).

Solid-Phase Synthesis Strategies for Carbamate-Terminated Macrocycles

Solid-phase synthesis enables efficient purification and sequential functionalization. Linear precursors anchored to Wang resin undergo CRE cascades, with carbamate termini introduced via in situ chloroformate coupling. A representative sequence involves:

  • Resin-bound amino alcohol activation with phosgene analogs.
  • Cyclization/ring expansion using EDC·HCl/HOBt.
  • Cleavage with TFA/water to yield carbamate-functionalized macrocycles.

This approach achieves 58% yield for phenylboronic acid-derivatized macrocycles, demonstrating compatibility with diverse electrophiles.

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

12

Exact Mass

1179.53893143 g/mol

Monoisotopic Mass

1179.53893143 g/mol

Heavy Atom Count

86

Dates

Last modified: 08-09-2024

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